N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a piperidine moiety via a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the piperidine moiety. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like crystallization and chromatography are employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide
- N-(1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran core with a piperidine moiety linked via a carboxamide bridge sets it apart from other similar compounds, potentially offering unique advantages in its applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-11-10-20-8-6-14(7-9-20)13-19-18(21)17-12-15-4-2-3-5-16(15)23-17/h2-5,12,14H,6-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGOOOIFRNDUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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